molecular formula C9H6ClNO2 B1405854 2-Oxoindoline-5-carbonyl chloride CAS No. 1417709-94-4

2-Oxoindoline-5-carbonyl chloride

Cat. No. B1405854
M. Wt: 195.6 g/mol
InChI Key: RIXXBGZFKUBIMT-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-carbonyl chloride , also known by its chemical formula C₉H₆ClNO₂ , is a compound with intriguing properties. It belongs to the class of carbonyl chlorides and exhibits a carbonyl group (C=O) along with a chlorine atom (Cl) attached to an indoline ring system. The indoline moiety imparts unique reactivity and potential biological activity to this compound.



Synthesis Analysis

The synthesis of 2-Oxoindoline-5-carbonyl chloride involves several routes, but one common method is the Vilsmeier–Haack reaction . In this process, an indoline derivative reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product. The reaction proceeds through the formation of an intermediate chloroiminium ion, which subsequently reacts with the indoline ring system, leading to the carbonyl chloride functionality.



Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-5-carbonyl chloride consists of an indoline ring fused with a carbonyl group and a chlorine atom. The indoline ring provides aromaticity and contributes to the compound’s stability. The carbonyl chloride moiety is essential for its reactivity and potential interactions with biological targets.



Chemical Reactions Analysis



  • Hydrolysis : 2-Oxoindoline-5-carbonyl chloride can undergo hydrolysis in the presence of water, yielding the corresponding 2-oxoindoline-5-carboxylic acid . This reaction is essential for understanding its behavior under physiological conditions.




  • Nucleophilic Substitution : The chlorine atom in the carbonyl chloride group makes it susceptible to nucleophilic attack. Various nucleophiles can react with this compound, leading to diverse products.




  • Amide Formation : By reacting with primary amines, 2-Oxoindoline-5-carbonyl chloride can form amides, which may have biological significance.





Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (which can be found in literature).

  • Solubility : It may exhibit solubility in organic solvents such as dichloromethane or acetone.

  • Color : The compound may appear as a white or pale-yellow solid.


Safety And Hazards


  • Toxicity : As a carbonyl chloride derivative, it is likely toxic. Proper handling and protective measures are essential.

  • Corrosiveness : It can be corrosive to skin and eyes due to the chlorine atom.

  • Inhalation Risk : Inhalation of its vapors should be avoided.


Future Directions


  • Biological Evaluation : Investigate its potential as an antitumor agent or other therapeutic applications.

  • Structure–Activity Relationship (SAR) : Explore modifications to enhance its biological activity.

  • Drug Development : Consider designing analogs based on its scaffold for targeted therapies.


properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXXBGZFKUBIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoindoline-5-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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